Cas no 38380-18-6 (4-fluoro-2,6-dimethylbenzene-1-thiol)

4-fluoro-2,6-dimethylbenzene-1-thiol 化学的及び物理的性質
名前と識別子
-
- Benzenethiol, 4-fluoro-2,6-dimethyl-
- 4-fluoro-2,6-dimethylbenzene-1-thiol
- SCHEMBL23983882
- 4-fluoro-2,6-dimethylbenzenethiol
- EN300-3194788
- 38380-18-6
- 2,6-dimethyl-4-fluorothiophenol
-
- MDL: MFCD22481882
- インチ: InChI=1S/C8H9FS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
- InChIKey: WMUBERLZPXKQLZ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1S)C)F
計算された属性
- せいみつぶんしりょう: 156.04097
- どういたいしつりょう: 156.04089962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 0
4-fluoro-2,6-dimethylbenzene-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009906-1g |
2,6-Dimethyl-4-fluorothiophenol |
38380-18-6 | 97% | 1g |
$1534.70 | 2023-09-02 | |
1PlusChem | 1P028KMX-5g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95% | 5g |
$2569.00 | 2024-05-03 | |
1PlusChem | 1P028KMX-500mg |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95% | 500mg |
$737.00 | 2024-05-03 | |
1PlusChem | 1P028KMX-2.5g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95% | 2.5g |
$1756.00 | 2024-05-03 | |
Enamine | EN300-3194788-10g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95% | 10g |
$3007.0 | 2023-09-05 | |
Alichem | A010009906-500mg |
2,6-Dimethyl-4-fluorothiophenol |
38380-18-6 | 97% | 500mg |
$839.45 | 2023-09-02 | |
Enamine | EN300-3194788-1.0g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-3194788-10.0g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-3194788-0.25g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95.0% | 0.25g |
$347.0 | 2025-03-19 | |
Enamine | EN300-3194788-5.0g |
4-fluoro-2,6-dimethylbenzene-1-thiol |
38380-18-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 |
4-fluoro-2,6-dimethylbenzene-1-thiol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
4-fluoro-2,6-dimethylbenzene-1-thiolに関する追加情報
Benzenethiol, 4-fluoro-2,6-dimethyl-
CAS No. 38380-18-6 is a unique organic compound that belongs to the category of benzenethiols. Its IUPAC name, Benzenethiol, 4-fluoro-2,6-dimethyl-, indicates its specific structural features: a benzene ring with thiol (-SH) group at position 1, fluorine substituent at position 4, and methyl groups at positions 2 and 6. This compound is known for its fluorinated aromatic nature, which imparts it with distinct chemical properties compared to other benzenethiols.
The thiol group (-SH) in Benzenethiol, 4-fluoro-2,6-dimethyl-, makes it a potential candidate for various applications in the biomedical field. Thiols are known for their ability to participate in disulfide bond formation, which is crucial in protein structure and function. Additionally, the presence of fluorine at position 4 introduces electronegativity into the molecule, potentially influencing its reactivity and solubility characteristics.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The unique electronic environment created by the fluorine atom can enhance the compound's ability to interact with biological targets, such as enzymes and receptors. This makes Benzenethiol, 4-fluoro-2,6-dimethyl-, a promising candidate for pharmacological research.
One of the key advantages of this compound is its chemical stability. The methyl groups at positions 2 and 6 provide steric protection to the thiol group, reducing the likelihood of unwanted side reactions. This stability is particularly beneficial in drug formulation and delivery systems, where the compound's integrity must be maintained under physiological conditions.
Furthermore, the aromatic nature of Benzenethiol, 4-fluoro-2,6-dimethyl-, enables it to participate in pi-pi interactions, which are essential for binding to certain biomolecules. This property can be harnessed to design drugs with high affinity and selectivity for specific targets.
Recent advancements in computational chemistry have allowed researchers to predict the behavior of Benzenethiol, 4-fluoro-2,6-dimethyl-, in various biological environments. Molecular modeling studies have shown that the compound's structure is well-suited for binding to membrane receptors, particularly those involved in signal transduction.
Another area of interest is the potential use of Benzenethiol, 4-fluoro-2,6-dimethyl-, as a template for designing more complex molecules. The presence of the thiol group and fluorine substituent provides a versatile platform for further chemical modifications, which can be tailored to specific therapeutic needs.
Preclinical studies have demonstrated that Benzenethiol, 4-fluoro-2,6-dimethyl-, exhibits antioxidant properties due to its thiol group. This makes it a potential candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.
Moreover, the compound's solubility profile in aqueous and organic solvents is favorable for pharmacokinetic studies. Its ability to dissolve in both polar and non-polar solvents ensures ease of handling during drug development processes.
In summary, Benzenethiol, 4-fluoro-2,6-dimethyl-, with CAS No. 38380-18-6, is a multifaceted compound that holds promise in various areas of biomedical research. Its unique combination of structural features and chemical properties positions it as a valuable tool for drug discovery and therapeutic development.
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